molecular formula C12H17NO B13147132 (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13147132
M. Wt: 191.27 g/mol
InChI Key: FPLIXUGVROEMFC-LLVKDONJSA-N
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Description

(1R)-6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring a methoxy group at position 6 and a methyl group at position 7 on the aromatic ring. The stereochemistry (1R configuration) and substituent positions likely influence its physicochemical properties, receptor binding, and metabolic stability.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1

InChI Key

FPLIXUGVROEMFC-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N)C=C1OC

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound can be broadly divided into the following key steps:

  • Starting Material Selection:
    The synthesis typically begins with commercially available tetrahydronaphthalene derivatives or precursors that can be selectively functionalized at specific positions.

  • Introduction of the Methoxy Group at Position 6:
    The methoxy group can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursor's functional groups. A common approach involves methylation of a hydroxyl group or aromatic ring using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions.

  • Methylation at Position 7:
    The methyl group at position 7 can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step requires regioselectivity control to ensure methylation occurs at the correct position.

  • Formation of the Amine Group at Position 1:
    The amino group can be introduced via nucleophilic substitution or reduction of suitable precursors such as nitro compounds or imines. Reductive amination using ammonia or primary amines with reducing agents like sodium cyanoborohydride (NaBH3CN) is a typical route.

  • Stereochemical Control to Achieve the (1R) Configuration:
    Enantioselective synthesis or chiral resolution techniques are employed to obtain the (1R)-enantiomer. Asymmetric catalysis, chiral auxiliaries, or chiral resolving agents can be used at various stages to ensure stereochemical purity.

Specific Reaction Conditions and Materials

Step Reagents Conditions Purpose
Methylation at 6 Methyl iodide (CH3I), base (e.g., K2CO3) Reflux in acetone or DMF Introduce methoxy group
Alkylation at 7 Methyl chloride (CH3Cl), AlCl3 Room temperature to reflux Regioselective methylation
Amine formation Ammonia or primary amine, reducing agent Hydrogenation or reductive amination Introduce amino group
Stereochemical control Chiral catalysts or resolving agents Variable Enantiomeric purity

Industrial and Laboratory Scale Synthesis

On an industrial scale, these reactions are optimized through continuous flow reactors and process intensification techniques to maximize yield and purity. Enantioselective synthesis might involve chiral catalysts such as BINAP or chiral ligands in asymmetric hydrogenation steps to produce the (1R)-enantiomer with high enantiomeric excess.

Data Tables and Research Findings

Reaction Type Reagents Typical Yield Enantiomeric Excess Notes
Methylation CH3I, K2CO3 75-85% N/A Regioselectivity depends on precursor
Alkylation CH3Cl, AlCl3 60-80% N/A Requires regioselective control
Reductive Amination NH3, NaBH3CN 70-90% High (up to 99%) Stereoselective for (1R)

Research and Literature Corroboration

Research articles and patents on tetrahydronaphthalene derivatives support these synthesis strategies. For example, studies on related compounds demonstrate the feasibility of regioselective methylation and stereoselective amination, often employing chiral catalysts or resolution techniques to isolate the desired enantiomer.

Summary of Key Techniques

Chemical Reactions Analysis

Types of Reactions

(1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

(1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound featuring a tetrahydronaphthalene core, with a methoxy group at the 6th position and a methyl group at the 7th position. The amine group is located at the 1st position of the ring system, and the compound exhibits chirality, specifically in the (R) configuration at the amine center. This stereochemistry can significantly influence its biological activity and interactions with various biological targets.

(1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a pharmaceutical agent
This compound has shown promising biological activities, acting as both a serotonin transporter inhibitor and an alpha-2 adrenergic antagonist, suggesting it could potentially treat mood disorders like depression. Its ability to inhibit serotonin uptake indicates a mechanism similar to selective serotonin reuptake inhibitors (SSRIs), while its role as an alpha-2 antagonist may contribute to increased norepinephrine release, further influencing mood regulation. Further mechanistic studies are needed to fully understand its pharmacodynamics and therapeutic potential.

Synthesis
The synthesis of (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps.

Structural analogs
Several compounds share structural similarities with (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

  • (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine Different stereochemistry leading to varied biological activity.
  • (R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Similar core but different substitution pattern affecting receptor binding.
  • 6-Methoxy-N,N-dimethyltryptamine Tryptamine derivative with different psychoactive properties.

Mechanism of Action

The mechanism of action of (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity/Notes Evidence ID
(1R)-6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (hypothetical) 6-OCH₃, 7-CH₃ C₁₂H₁₇NO 191.27 (estimated) Chiral, polar groups Likely CNS activity (inferred from analogs) N/A
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine None C₁₀H₁₃N 147.22 Air-sensitive, room-temperature storage Baseline structure for comparison
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-Cl C₁₀H₁₃Cl₂N 218.12 Melting point N/A; H302 (acute toxicity) Potential antineoplastic/opioid activity
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 7-Br C₁₀H₁₂BrN 226.12 Warning (H302); halogenated analog Halogen enhances stability/binding
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl, 2-N(CH₃)₂ C₁₈H₂₇N 257.42 Mp 137–139°C, 71% yield High affinity for σ receptors
(1R,4R)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine 4-phenyl, 1-NCH₃ C₁₇H₁₉N 237.34 Mu-opioid receptor antagonist Pain management applications
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6-OCH₃, amine at C2 C₁₁H₁₅NO 177.24 Positional isomer (amine at C2 vs. C1) Altered receptor interaction

Physicochemical Properties

  • Lipophilicity : The 6-methoxy and 7-methyl groups in the target compound increase hydrophobicity compared to unsubstituted analogs (e.g., ). Halogenated derivatives (Br/Cl) further enhance lipophilicity, impacting blood-brain barrier penetration .
  • Melting Points : Crystalline derivatives like 5l (137–139°C) contrast with oily analogs (e.g., 5m), highlighting the role of substituents in crystallinity .

Key Research Findings

Stereochemical Influence : The 1R configuration in analogs (e.g., : [α]D = −60°) enhances enantioselective binding to biological targets, such as kinases or receptors .

Substituent Positioning : Amine position (C1 vs. C2) alters bioactivity; C1-substituted amines (e.g., ) show higher CNS activity compared to C2 isomers .

Safety Profiles : Halogenated derivatives (e.g., : H302 hazard) require careful handling, whereas methoxy/methyl groups may reduce toxicity .

Biological Activity

(1R)-6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound belonging to the class of tetrahydronaphthalenes, which are known for their diverse biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is C15H21NOC_{15}H_{21}NO with a molecular weight of approximately 245.34 g/mol. The structure features a tetrahydronaphthalene core with methoxy and methyl substituents that contribute to its biological activity.

Biological Activity Overview

The compound exhibits significant biological activities that can be categorized primarily into cytotoxicity , enzyme inhibition , and potential therapeutic effects .

Cytotoxicity

Research indicates that compounds structurally related to (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine demonstrate potent cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydronaphthalene have shown high cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and DU145 (prostate carcinoma), with GI50 values in the low nanomolar range (e.g., 1.5 to 1.7 nM) for some analogs .

CompoundCell LineGI50 Value (nM)
6dA5491.5
6dDU1451.7
5fKBvin0.011
6bKB0.19

The primary mechanism of action for (1R)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine appears to involve the inhibition of tubulin polymerization at the colchicine binding site. This inhibition disrupts microtubule dynamics essential for cell division and proliferation .

In vitro studies have demonstrated that certain derivatives significantly inhibit colchicine binding to tubulin with inhibition rates between 75% to 99% at concentrations around 5 μM .

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has been investigated for its potential as an inhibitor of various enzymes involved in cancer progression. For example, studies have highlighted its ability to inhibit tubulin assembly with IC50 values ranging from 0.92 μM to 1.0 μM .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of tetrahydronaphthalene derivatives:

  • Study on N-Aryl Derivatives :
    • A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their anti-cancer activity.
    • The most active compound exhibited a significant reduction in cell viability across multiple cancer cell lines.
  • Mechanistic Studies :
    • Investigations into the mechanisms revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction.

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